3-Ethoxy-2,2-dimethylcyclobutanone
Overview
Description
3-Ethoxy-2,2-dimethylcyclobutanone: is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a cyclobutanone derivative, characterized by the presence of an ethoxy group and two methyl groups attached to the cyclobutanone ring. This compound is primarily used in research and development settings and is known for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,2-dimethylcyclobutanone typically involves the reaction of 4-nitrobenzamidine hydrochloride with potassium phosphate in acetonitrile at room temperature. This is followed by the addition of boron trifluoride diethyl etherate and heating the mixture to 80°C for 18 hours in a sealed tube .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications in research .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,2-dimethylcyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
3-Ethoxy-2,2-dimethylcyclobutanone has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,2-dimethylcyclobutanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing biochemical pathways. Its effects are mediated through the formation of reactive intermediates and the modulation of molecular interactions .
Comparison with Similar Compounds
- 3-Methoxy-2,2-dimethylcyclobutanone
- 3-Propoxy-2,2-dimethylcyclobutanone
- 3-Butoxy-2,2-dimethylcyclobutanone
Comparison: 3-Ethoxy-2,2-dimethylcyclobutanone is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
3-ethoxy-2,2-dimethylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-7-5-6(9)8(7,2)3/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSXKKCMZZXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648225 | |
Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-84-4 | |
Record name | 3-Ethoxy-2,2-dimethylcyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2292-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation observed when 3-Ethoxy-2,2-dimethylcyclobutanone reacts with aromatic amines?
A1: The research paper [] investigates the reaction of this compound with various aromatic amines. While the abstract doesn't provide specific details on the reaction products, it suggests the formation of ketenes as intermediates. Ketenes are highly reactive compounds known to readily react with nucleophiles like amines. Therefore, it's plausible that the reaction with aromatic amines leads to the formation of amides or related compounds. Further investigation into the full text of the paper is required to elucidate the exact reaction products and mechanisms involved.
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